molecular formula C17H17FN4O2S2 B1663109 Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)- CAS No. 6505-98-2

Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-

Cat. No. B1663109
CAS RN: 6505-98-2
M. Wt: 392.5 g/mol
InChI Key: BEBDNAPSDUYCHM-UHFFFAOYSA-N
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Description

“Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-” is a potent small-molecule inhibitor of the estrogen receptor . It does not compete with estrogen for binding to the estrogen receptor . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C17H17FN4O2S2. Unfortunately, the specific 3D structure or 2D Mol file is not provided in the available resources.

Scientific Research Applications

Atypical Antipsychotic Potential

A study conducted by Raviña et al. (1999) explored novel butyrophenones with conformational restrictions, showing potential as atypical antipsychotic agents. These compounds demonstrated affinities for dopamine (D(1), D(2)) and serotonin receptors (5-HT(2A), 5-HT(2C)) in vitro and indicated a lower propensity to induce extrapyramidal side effects, suggesting their effectiveness as antipsychotic drugs (Raviña et al., 1999).

Neuroleptic Activity

A 2000 study by Raviña et al. reported the synthesis and evaluation of novel butyrophenones as antipsychotic agents. These compounds, showing affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors, were assessed for their neuroleptic potential. Compounds with benzoylpiperidine and benzisoxazolyl fragments were found selective for 5-HT(2A) receptors (Raviña et al., 2000).

Hypotensive Properties

Lednicer et al. (1975) studied butyrophenone derivatives for their hypotensive properties. Compounds with p-fluoro substitution on the butyrophenone were noted for their hypotensive activity in rats, offering a potential therapeutic application in managing blood pressure (Lednicer et al., 1975).

Radiotracer in Dopamine Receptor Studies

A 1987 study by Nakatsuka et al. discussed the use of radioiodinated butyrophenone compounds in dopamine receptor studies. These compounds showed high affinity for dopamine receptors, suggesting their utility in both in vitro and in vivo studies of dopamine receptors (Nakatsuka et al., 1987).

Monoamine Depletion

Fuenmayor and Vogt (1979) investigated a butyrophenone derivative's effects on brain monoamines in rats and mice, noting its significant impact on reducing 5-hydroxytryptamine, dopamine, and noradrenaline levels. This research contributes to understanding the neurochemical mechanisms of butyrophenones (Fuenmayor & Vogt, 1979).

properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S2/c1-21-14-13(15(25)22(2)17(21)24)19-16(20-14)26-9-3-4-12(23)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBDNAPSDUYCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215369
Record name Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-

CAS RN

6505-98-2
Record name Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyrophenone, p-fluoro-4-(1,2,3,6-tetrahydro-1,3-dimethyl-2-oxo-6-thionopurin-8-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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